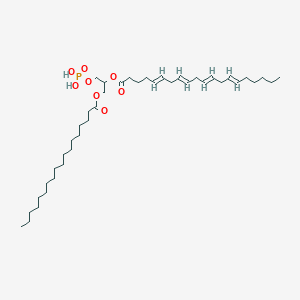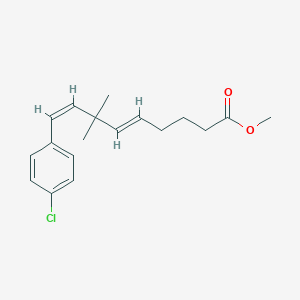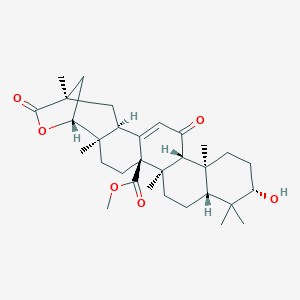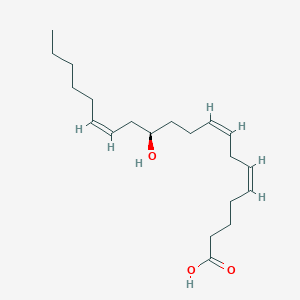
1-(1,2-Dihydroquinoxalin-2-yl)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1,2-Dihydroquinoxalin-2-yl)ethanol, also known as DHQET, is a chemical compound with potential applications in scientific research. This compound is a derivative of quinoxaline, which is a heterocyclic organic compound containing a ring structure made up of carbon and nitrogen atoms. DHQET has been synthesized using various methods and has been studied for its potential biochemical and physiological effects.
Mécanisme D'action
1-(1,2-Dihydroquinoxalin-2-yl)ethanol acts as a competitive inhibitor of the α7 nicotinic acetylcholine receptor, which is a ligand-gated ion channel that is activated by the neurotransmitter acetylcholine. By inhibiting this receptor, 1-(1,2-Dihydroquinoxalin-2-yl)ethanol can modulate various physiological processes, including learning and memory, attention, and inflammation.
Biochemical and Physiological Effects:
1-(1,2-Dihydroquinoxalin-2-yl)ethanol has been shown to have various biochemical and physiological effects, including improving cognitive function in animal models of Alzheimer's disease, reducing inflammation in animal models of sepsis, and reducing pain sensitivity in animal models of neuropathic pain. 1-(1,2-Dihydroquinoxalin-2-yl)ethanol has also been shown to have potential applications in the treatment of various psychiatric disorders, including schizophrenia and depression.
Avantages Et Limitations Des Expériences En Laboratoire
1-(1,2-Dihydroquinoxalin-2-yl)ethanol has several advantages for use in lab experiments, including its potency and selectivity as an inhibitor of the α7 nicotinic acetylcholine receptor. However, its use in lab experiments may be limited by its potential toxicity and the need for specialized equipment and expertise to synthesize and handle the compound.
Orientations Futures
There are several future directions for research on 1-(1,2-Dihydroquinoxalin-2-yl)ethanol, including further studies on its potential applications in the treatment of Alzheimer's disease, schizophrenia, and depression. Other areas of research could include investigating the potential use of 1-(1,2-Dihydroquinoxalin-2-yl)ethanol in the treatment of other neurological disorders, such as Parkinson's disease and multiple sclerosis. Additionally, future research could focus on developing new synthesis methods for 1-(1,2-Dihydroquinoxalin-2-yl)ethanol and other quinoxaline derivatives with potential applications in scientific research.
Méthodes De Synthèse
1-(1,2-Dihydroquinoxalin-2-yl)ethanol can be synthesized using a variety of methods, including the reduction of 1-(2-nitrophenyl)ethanol with palladium on carbon, or the reduction of 1-(2-nitrophenyl)ethanol with lithium aluminum hydride. Other methods include the reduction of 1-(2-nitrophenyl)ethanol with sodium borohydride or the reduction of 1-(2-nitrophenyl)ethanol with hydrogen gas in the presence of a palladium catalyst.
Applications De Recherche Scientifique
1-(1,2-Dihydroquinoxalin-2-yl)ethanol has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to act as a potent and selective inhibitor of the α7 nicotinic acetylcholine receptor, which is involved in various physiological processes, including learning and memory, attention, and inflammation. 1-(1,2-Dihydroquinoxalin-2-yl)ethanol has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to improve cognitive function in animal models of the disease.
Propriétés
Numéro CAS |
111289-53-3 |
|---|---|
Nom du produit |
1-(1,2-Dihydroquinoxalin-2-yl)ethanol |
Formule moléculaire |
C10H12N2O |
Poids moléculaire |
176.21 g/mol |
Nom IUPAC |
1-(1,2-dihydroquinoxalin-2-yl)ethanol |
InChI |
InChI=1S/C10H12N2O/c1-7(13)10-6-11-8-4-2-3-5-9(8)12-10/h2-7,10,12-13H,1H3 |
Clé InChI |
LBCNXPYRJHMXFX-UHFFFAOYSA-N |
SMILES |
CC(C1C=NC2=CC=CC=C2N1)O |
SMILES canonique |
CC(C1C=NC2=CC=CC=C2N1)O |
Synonymes |
2-Quinoxalinemethanol,1,2-dihydro--alpha--methyl-,(R*,S*)-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-[3-[4-[[3,4-Dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxyoxolan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-2,3-dihydrochromen-4-one](/img/structure/B218823.png)
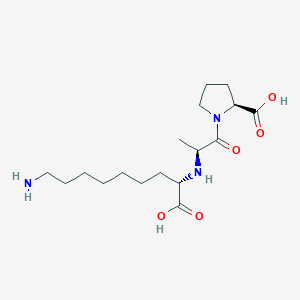
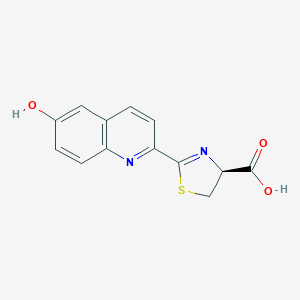

![[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphinothioyl] [[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-hydroxyphosphoryl] hydrogen phosphate](/img/structure/B218878.png)



